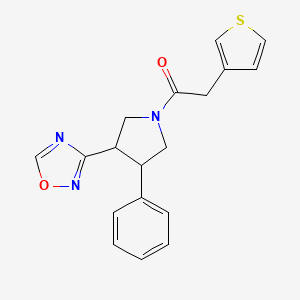
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine-based molecule that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The development of novel oxadiazole derivatives for potential biological applications has been a significant focus. For instance, the synthesis of new 1,3,4-oxadiazole compounds has been explored for their antimicrobial and antifungal properties, with some compounds showing promising activity against specific bacterial and fungal strains (Fuloria et al., 2009). Additionally, the creation of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives incorporating oxadiazole units has revealed inhibitors of HIV-1 replication, highlighting the compound's potential in antiviral therapy (Che et al., 2015).
Anticancer Applications
Research has also extended to anticancer applications, where derivatives of oxadiazole, such as those synthesized from 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, have been evaluated for their anti-breast cancer activities. These studies suggest that certain derivatives exhibit promising activities against breast cancer cell lines, offering a foundation for further investigation into cancer therapy (Mahmoud et al., 2021).
Antimicrobial and Antifungal Efficacy
The synthesis and evaluation of novel oxadiazole derivatives have demonstrated significant antimicrobial and antifungal efficacies. For example, the synthesis of novel substituted 1,3,4-oxadiazole-3(2H)-yl-ethanone derivatives has been reported to result in potent antimicrobial, anthelmintic, and anti-inflammatory agents, underscoring the compound's diverse pharmacological potential (Swamy, 2017).
Propiedades
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(8-13-6-7-24-11-13)21-9-15(14-4-2-1-3-5-14)16(10-21)18-19-12-23-20-18/h1-7,11-12,15-16H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXQRMWAYBMQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CC2=CSC=C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)
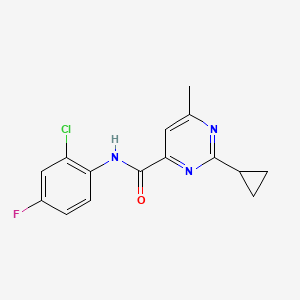
![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)
![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)
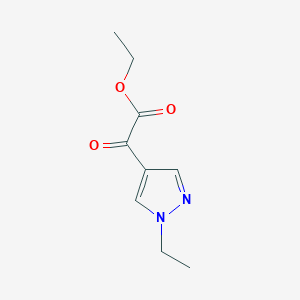
![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2681959.png)


![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2681964.png)
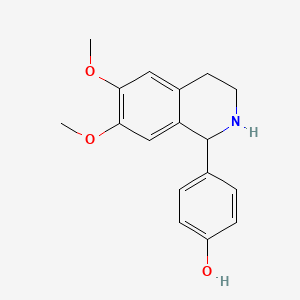
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2681970.png)
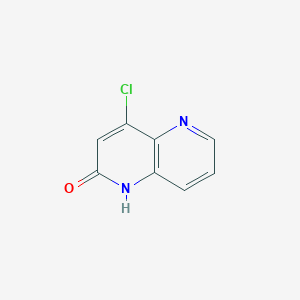
![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2681972.png)
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2681973.png)